Biotin is naturally found in various foods including meats, eggs, fish, nuts, and certain vegetables. It can also be synthesized in the laboratory through chemical reactions involving its precursors. Tosyl chloride, on the other hand, is a synthetic reagent used primarily in organic chemistry for sulfonation reactions.
Biotin tosylate falls under the category of bioconjugates and is classified as a sulfonamide derivative. It is utilized in biochemical applications due to its ability to modify biological molecules for enhanced stability and reactivity.
The synthesis of biotin tosylate typically involves the following steps:
The reaction mechanism involves nucleophilic attack by the amino group of biotin on the electrophilic sulfur atom of tosyl chloride. This results in the formation of biotin tosylate and hydrochloric acid as a by-product.
Biotin tosylate retains the core structure of biotin while incorporating a tosyl group (C₆H₅SO₂) at one of its functional sites. The molecular formula for biotin tosylate can be represented as C₁₃H₁₈N₂O₃S.
Biotin tosylate can undergo various chemical reactions due to its functional groups:
The stability and reactivity of biotin tosylate make it an excellent intermediate for synthesizing more complex bioconjugates used in drug delivery systems or diagnostic assays.
The mechanism of action for biotin tosylate primarily revolves around its role as a reactive intermediate in biochemical reactions:
This mechanism has been utilized extensively in drug development and molecular biology techniques such as affinity purification and targeted drug delivery.
The melting point and boiling point data are not extensively documented but should be determined experimentally during synthesis.
Biotin tosylate has several significant applications in scientific research:
Biotin (vitamin B₇) serves as an essential cofactor for carboxylases involved in central metabolic pathways like fatty acid biosynthesis and gluconeogenesis. Prokaryotes employ conserved enzymatic machinery for biotin synthesis and protein biotinylation, though significant evolutionary adaptations exist across bacterial lineages [1]. The de novo biotin biosynthesis pathway initiates with pimeloyl-CoA formation, proceeds through specialized ring assembly steps, and culminates in the attachment of biotin to target proteins—a process tightly regulated to balance metabolic cost and cellular demand [1] [9].
Biotin Protein Ligases (BPLs) are bifunctional enzymes that catalyze biotin activation and its covalent attachment to specific lysine residues within biotin-dependent carboxylases. The reaction occurs via a two-step mechanism:
In bacteria like Escherichia coli and Staphylococcus aureus, BPLs (termed BirA) also function as transcriptional repressors. When complexed with biotinyl-AMP, BirA dimerizes and binds operator sequences within bio operons, suppressing biotin synthesis genes under sufficient biotin conditions [9]. Structural analyses reveal that BirA’s N-terminal winged helix-turn-helix domain mediates DNA binding, while its central domain harbors the catalytic site. Mutational studies show that truncation of the DNA-binding domain disrupts repression without impairing ligase activity—enabling engineered systems for selective biotinylation [6] [9].
Table 1: Functional Domains and Roles of Bacterial Biotin Protein Ligases
| Domain | Function | Consequence of Deletion |
|---|---|---|
| N-terminal (1–64 aa) | DNA binding; allosteric regulation | Loss of transcriptional repression |
| Central domain | Biotinyl-AMP synthesis; biotin transfer | Abolished biotinylation activity |
| C-terminal domain | Substrate (BCCP) recognition | Reduced catalytic efficiency |
Biotin synthase (BioB) catalyzes the terminal step of de novo biotin biosynthesis: the insertion of sulfur into dethiobiotin to form the heterocyclic thiophane ring. This reaction consumes S-adenosylmethionine (SAM) and requires iron-sulfur ([Fe-S]) clusters as sulfur donors [1] [5]. Comparative genomics reveals three evolutionary adaptations in bacterial BioB enzymes:
Notably, certain bacteria like Francisella novicida encode both Class I (monofunctional) and Class II (bifunctional) BPLs. Here, the Class II enzyme retains transcriptional regulation but delegates biotinylation to the Class I homolog—highlighting functional partitioning in response to host-specific stress [9].
Table 2: Evolutionary Adaptations of Bacterial Biotin Synthases (BioB)
| Bacterial Group | Adaptation | Physiological Implication |
|---|---|---|
| Actinobacteria | Extended substrate-binding loops | Enhanced dethiobiotin affinity in low-biotin niches |
| Bacilli | Fusion with BioD (dethiobiotin synthetase) | Substrate channeling |
| ε-Proteobacteria | Cysteine desulfurase recruitment | [Fe-S] cluster regeneration during infection |
Site-specific biotinylation overcomes the heterogeneity of chemical biotinylation, enabling precise conjugation for applications in nanotechnology, diagnostics, and proteomics. Enzymatic approaches exploit substrate-permissive ligases and polymerases to attach biotin to predefined sites within target molecules [2] [7].
The AviTag peptide (GLNDIFEAQKIEWHE), a 15-residue motif derived from E. coli BCCP, serves as a minimal substrate for BirA-mediated biotinylation. Key advantages include:
In vivo biotinylation involves co-expressing the target protein (AviTag-fused) and BirA in host cells. In vitro systems use purified glutathione-S-transferase-BirA (GST-BirA) fusion proteins, biotin, and ATP to label purified AviTag-proteins in <1 hour. Efficiency exceeds 95% under optimized conditions (pH 8.0, 10 mM Mg²⁺, 50 μM biotin) [7]. AviTag technology enables:
Table 3: Applications of AviTag-BirA Biotinylation in Protein Engineering
| Application | Design | Benefit |
|---|---|---|
| Nanoscale force probes | Biotinylated tips for atomic force microscopy | Precible protein anchoring; force stability |
| Quantum dot labeling | AviTagged antibodies + streptavidin-coated QDs | Multiplexed cellular imaging |
| Chromatin profiling | BirA fusion to chromatin-binding proteins | Cell-type-specific nuclear isolation |
RNA biotinylation typically employs chemical oxidation of 3′ ribose groups—a process damaging to RNA termini. Enzymatic alternatives exploit non-canonical poly(A) polymerases (ncPAPs), such as Schizosaccharomyces pombe Cid1 and E. coli poly(A) polymerase (PAP), to add biotinylated nucleotides:
For RNAs with heterogeneous 3′ ends (e.g., in vitro transcripts), T4 DNA ligase and degenerate splint oligonucleotides enable ligation of biotinylated DNA adapters. Splints complementary to variable 3′ extensions (e.g., 5′-NNN...biotin-3′) achieve >90% ligation efficiency. Alternatively, φ29 DNA polymerase fills in 3′ overhangs using biotin-dUTP while proofreading activity corrects mispaired nucleotides [4] [8].
Figure: Enzymatic RNA Biotinylation Workflows
1. Poly(A) Polymerase Method: RNA + N6-biotin-ATP → [Cid1/PAP] → RNA-(biotin-AMP)_n 2. Splint Ligation Method: RNA + 5′-biotinylated DNA + Degenerate splint → [T4 DNA ligase] → RNA:biotin-DNA hybrid 3. Polymerase Fill-in Method: RNA:DNA hybrid + biotin-dUTP → [φ29 DNA polymerase] → 3′-biotinylated RNA:DNA duplex These approaches underpin high-sensitivity RNA pull-down assays and spatial transcriptomics, where precise 3′ biotinylation minimizes steric hindrance during streptavidin capture [4].
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